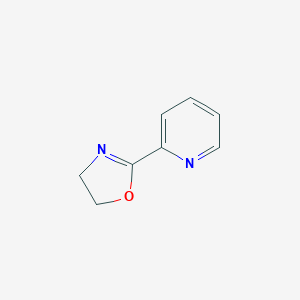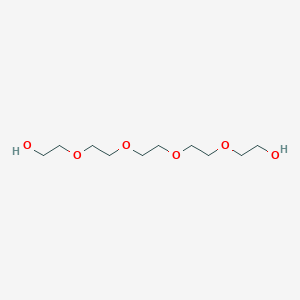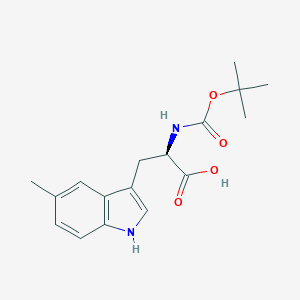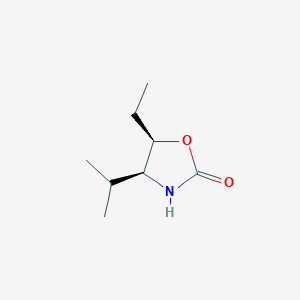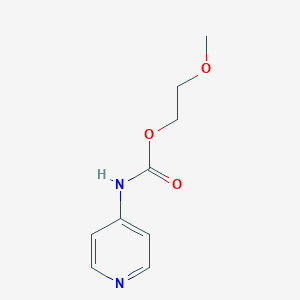
2-Methoxyethyl 4-pyridinylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl 4-pyridinylcarbamate, also known as Metolcarb, is a carbamate insecticide used to control pests in agriculture. It was first introduced in 1974 by the Bayer Corporation and has since been used worldwide. Metolcarb is effective against a wide range of pests, including aphids, thrips, and whiteflies, making it a valuable tool for farmers.
Mecanismo De Acción
2-Methoxyethyl 4-pyridinylcarbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the nervous system of insects. This causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately death of the insect.
Biochemical and Physiological Effects:
2-Methoxyethyl 4-pyridinylcarbamate has been shown to have a low toxicity to mammals, including humans. However, it can cause irritation to the skin and eyes, and inhalation of the pesticide can cause respiratory distress. Additionally, 2-Methoxyethyl 4-pyridinylcarbamate can have an impact on the environment, as it can persist in soil and water and potentially harm non-target organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxyethyl 4-pyridinylcarbamate is a valuable tool for laboratory experiments due to its efficacy against a wide range of pests. However, researchers should be aware of the potential impact of the pesticide on non-target organisms and take appropriate precautions to minimize any adverse effects.
Direcciones Futuras
There are several potential future directions for research on 2-Methoxyethyl 4-pyridinylcarbamate. One area of interest is the development of new formulations that are more effective and have a lower impact on the environment. Additionally, researchers could investigate the potential for using 2-Methoxyethyl 4-pyridinylcarbamate in combination with other pesticides to improve efficacy and reduce the risk of resistance. Finally, there is a need for further research on the potential impact of 2-Methoxyethyl 4-pyridinylcarbamate on non-target organisms and the environment.
Métodos De Síntesis
2-Methoxyethyl 4-pyridinylcarbamate is synthesized by reacting 4-pyridinyl isocyanate with 2-methoxyethyl alcohol in the presence of a base catalyst. The resulting product is then purified and formulated into a pesticide.
Aplicaciones Científicas De Investigación
2-Methoxyethyl 4-pyridinylcarbamate has been extensively studied for its efficacy against various pests. It has been shown to be highly effective against aphids, thrips, and whiteflies, which are major pests in many crops. Additionally, 2-Methoxyethyl 4-pyridinylcarbamate has been shown to have a low toxicity to non-target organisms, making it a safer alternative to other insecticides.
Propiedades
Número CAS |
117652-48-9 |
|---|---|
Fórmula molecular |
C9H12N2O3 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
2-methoxyethyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C9H12N2O3/c1-13-6-7-14-9(12)11-8-2-4-10-5-3-8/h2-5H,6-7H2,1H3,(H,10,11,12) |
Clave InChI |
DWWFNUDBJXRGSZ-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)NC1=CC=NC=C1 |
SMILES canónico |
COCCOC(=O)NC1=CC=NC=C1 |
Sinónimos |
Carbamic acid, 4-pyridinyl-, 2-methoxyethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



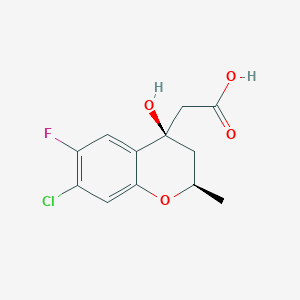
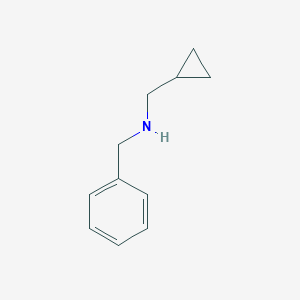
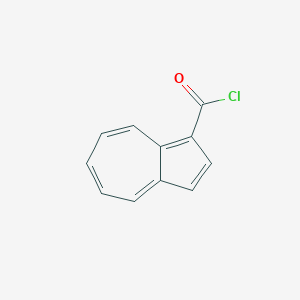
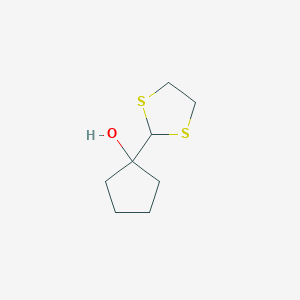
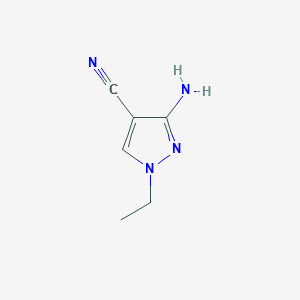
![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)
![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)
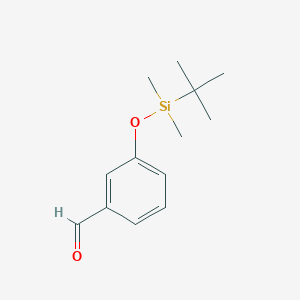
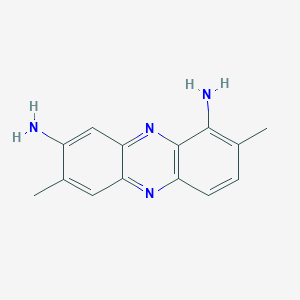
![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)
